Palladiazo

Description

Properties

CAS No. |

16088-85-0 |

|---|---|

Molecular Formula |

C10H15O3P |

Synonyms |

palladiazo |

Origin of Product |

United States |

Nomenclature and Chemical Classification of Palladiazo

Systematic IUPAC Naming Conventions for 2,7-bis(4-azophenylarsono)-1,8-dihydroxy-naphthalene 3,6-disulphonic acid

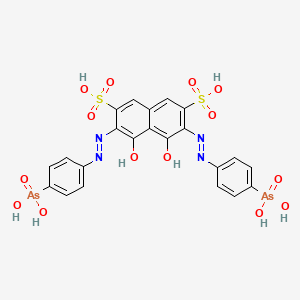

The chemical compound commonly known as Palladiazo is systematically named 2,7-bis(4-azophenylarsono)-1,8-dihydroxy-naphthalene 3,6-disulphonic acid. Another systematic designation found for this compound is 2,2'-((1,8-Dihydroxy-3,6-disulfo-2,7-naphthylene)bis(azo)), dibenzene arsonic acid. tcichemicals.com According to IUPAC nomenclature, for bisazo compounds, naming can be based on the parent structure "diazene" or by serially citing the components. chembase.cnnih.gov The PubChem entry for this compound (CID 9810878) lists its IUPAC name as (3Z,6E)-3,6-bis[(2-arsonophenyl)hydrazinylidene]-4,5-dioxonaphthalene-2,7-disulfonic acid. chembase.cnfishersci.comfishersci.no

Trivial Nomenclature and Historical Context of "this compound" Designation

The trivial name "this compound" was suggested for this reagent due to its notable selectivity for palladium(II) ions. tcichemicals.combiosynth.com Its synthesis and purification were initially reported in 1967. tcichemicals.combiosynth.com Key research detailing its characteristics and reaction with palladium(II) was published in December 1967 and January 1968, under the title "“this compound” a new selective metallochromic reagent for palladium: Part I the main characteristics of the pure reagent and its reaction with palladium(II)". tcichemicals.comsigmaaldrich.com This designation directly links the compound to its analytical utility for palladium detection.

Categorization as a Metallochromic Reagent

This compound is categorized as a selective metallochromic reagent, particularly for palladium(II). tcichemicals.combiosynth.comsigmaaldrich.com Metallochromic indicators are chemical compounds that exhibit a distinct color change upon binding to specific metal ions. fishersci.comfishersci.no This colorimetric property arises from the formation of a metal-indicator complex, which results in a shift in the absorption spectrum, leading to a visually perceptible color change. The free indicator typically possesses a different color compared to its metal complex. fishersci.com In the case of this compound, it forms a negatively charged complex of the type M₂L₃ with palladium(II) at a pH range of 2.5-3.5, displaying an absorption maximum at 640 nm. tcichemicals.com Beyond its primary role, this compound has also been noted for its potential application as an adsorption indicator.

Compound Names and PubChem CIDs

Synthetic Methodologies and Purity Assessment of Palladiazo

Synthesis Routes: Derivation from Chromotropic Acid (1,8-dihydroxynaphthalene-3,6-disulphonic acid) and Azo Coupling Reactions

The synthesis of Palladiazo is fundamentally rooted in the diazo coupling reaction, utilizing chromotropic acid (1,8-dihydroxynaphthalene-3,6-disulphonic acid) as a key precursor dss.go.thresearchgate.netresearchgate.netnih.govchemicalbook.com. Chromotropic acid is a naphthalenesulfonic acid substituted with hydroxyl groups at positions 4 and 5, and sulfonic acid groups at positions 2 and 7 (or 3 and 6, depending on the numbering system) chemicalbook.com. It is a versatile analytical reagent and a bidentate ligand, commonly used in the preparation of numerous azo dyes nih.gov.

The general principle of azo coupling involves the reaction of a diazonium salt with an electron-rich aromatic compound, known as the coupling component nih.govtcichemicals.com. In the case of this compound, chromotropic acid serves as the coupling component, undergoing diazo coupling at its reactive positions, specifically at positions 2 and 7 (or 3 and 6) chemicalbook.com. Since this compound is a bis-azo derivative, it implies that two diazonium components react with a single molecule of chromotropic acid. The specific structure of this compound, 2,7-bis(4-azophenylarsono)-1,8-dihydroxynaphthalene-3,6-disulphonic acid, indicates that the diazonium component is derived from 4-aminophenylarsonic acid, which is diazotized to form the corresponding diazonium salt. This diazonium salt then couples with chromotropic acid to form the two azo linkages, resulting in the characteristic chromophore of this compound dss.go.thresearchgate.netresearchgate.net.

The synthesis typically involves preparing the diazonium salt from the aromatic amine under cold, acidic conditions using sodium nitrite, followed by the slow addition of this diazonium salt solution to a solution of chromotropic acid, often in a controlled pH environment (e.g., sodium carbonate medium for mono-azo dyes, or sodium hydroxide (B78521) for bis-azo dyes) to facilitate the coupling reaction nih.gov. The resulting product is a disazo dye, characterized by two azo (-N=N-) groups researchgate.net.

Purification Techniques for Obtaining Analytical Grade this compound Reagent

Obtaining analytical grade this compound reagent necessitates rigorous purification techniques to ensure high purity and consistent performance in analytical applications dss.go.thresearchgate.netresearchgate.net. While specific detailed protocols for this compound's purification are often reported within its synthesis literature, general methodologies for purifying complex organic dyes and analytical reagents are applicable.

Common purification techniques include:

Precipitation and Filtration : These are often initial steps to separate the crude product from reaction by-products and unreacted starting materials. Controlled precipitation, by adjusting pH or solvent polarity, can selectively isolate the desired compound scbt.comgoogle.com. Subsequent filtration removes solid impurities.

Crystallization : This is a highly effective method for achieving high purity. It involves dissolving the crude product in a suitable solvent at an elevated temperature and then slowly cooling the solution, allowing the pure compound to crystallize out while impurities remain in solution scbt.comgoogle.com. Repeated crystallization steps can further enhance purity.

Chromatographic Methods : These are indispensable for separating complex mixtures and achieving analytical grade purity for organic compounds like dyes.

High-Performance Liquid Chromatography (HPLC) : Preparative HPLC is widely used for purifying organic compounds, including dyes, to high purity levels sigmaaldrich.com. It allows for the separation of components based on their differential affinities for a stationary phase and a mobile phase. Automated purification workflows using HPLC-MS systems are capable of producing compounds with high median purity, often exceeding 97%.

Ion-Exchange Chromatography : Given that this compound contains multiple sulfonic acid groups and hydroxyl groups, it is an ionic compound. Ion-exchange chromatography can be highly effective in separating it from other charged impurities based on differences in their charge and binding affinity to an ion-exchange resin.

Gel Filtration Chromatography : This technique separates molecules based on their size, which can be useful for removing polymeric impurities or aggregates that might form during synthesis or storage.

The goal of achieving "analytical grade" implies that the reagent meets stringent purity specifications, often requiring minimal levels of impurities that could interfere with its intended analytical use scbt.comgoogle.com.

Spectroscopic and Chromatographic Methods for Characterization of Reagent Purity

Characterization of this compound's purity and identity relies on a combination of spectroscopic and chromatographic techniques. These methods provide detailed information about the compound's structure, concentration, and the presence of any impurities.

Spectroscopic Methods:

Ultraviolet-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy is crucial for the characterization of azo dyes due to their strong absorption in the visible region of the electromagnetic spectrum, which is responsible for their color researchgate.netnih.gov. This compound exhibits two distinct absorption maxima in aqueous solutions, typically at 540 nm and 625 nm dss.go.thresearchgate.netresearchgate.net. The molar absorptivities (ε) at these wavelengths are reported to be 3.3 × 10⁴ L mol⁻¹ cm⁻¹ and 1.7 × 10⁴ L mol⁻¹ cm⁻¹, respectively dss.go.thresearchgate.net. Changes in these absorption characteristics, such as shifts in λmax or deviations in molar absorptivity, can indicate impurities or degradation researchgate.net. Spectrophotometric methods are also used to study the protonation behavior of this compound chemicalbook.com.

Infrared (IR) Spectroscopy : IR spectroscopy provides information about the functional groups present in the molecule. The characteristic stretching and bending vibrations of the azo (-N=N-), hydroxyl (-OH), and sulfonate (-SO₃⁻) groups, as well as aromatic C-H bonds, would be observable in the IR spectrum, confirming the compound's structure researchgate.netnih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H-NMR and ¹³C-NMR spectroscopy are powerful tools for elucidating the complete molecular structure of organic compounds and confirming their purity. The chemical shifts, coupling patterns, and integration of signals provide detailed insights into the arrangement of atoms within the this compound molecule and can reveal the presence of structural impurities nih.gov.

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC) : HPLC is a primary method for assessing the purity of this compound. It provides quantitative data on the percentage of the main compound and any impurities present, often expressed as area percentage sigmaaldrich.com. By using appropriate stationary phases (e.g., reversed-phase C18) and mobile phase gradients, excellent separation of this compound from structurally similar impurities can be achieved. Coupling HPLC with mass spectrometry (HPLC-MS) offers even greater specificity for identifying and quantifying impurities.

Thin-Layer Chromatography (TLC) : TLC can be used as a rapid and cost-effective method for qualitative assessment of purity and for monitoring reaction progress during synthesis. It can quickly indicate the presence of multiple components in a sample.

These combined spectroscopic and chromatographic techniques are essential for ensuring the identity, purity, and quality of this compound for its intended analytical applications.

Spectroscopic Characteristics and Solution Behavior of Palladiazo As an Analytical Reagent

Electronic Absorption Spectra of Palladiazo in Aqueous Media.

The electronic absorption spectrum of this compound in aqueous solutions is highly dependent on its protonation state, which in turn is influenced by the acidity of the medium. These spectral characteristics are crucial for its application in spectrophotometric determinations.

Identification of Characteristic Absorption Maxima.

In highly acidic environments, the fully protonated form of this compound exhibits a prominent absorption band with a maximum at 665 nm. This strong absorption in the red region of the visible spectrum is responsible for the reagent's characteristic deep-emerald-green coloration in concentrated acid media. nih.gov Beyond this, other absorption maxima have been observed, indicating the presence of different protonated or complexed species. For instance, an absorption maximum at 365 nm has been reported for this compound, likely corresponding to a distinct protonation state or the uncomplexed form. quora.com Further studies have identified molar absorptivities at 540 nm and 630 nm, associated with various proton complex species of the system, suggesting additional characteristic absorption bands across the spectrum that are sensitive to pH changes. nih.gov

Molar Absorptivities of this compound in Uncomplexed State.

Molar absorptivity (ε), also known as molar extinction coefficient, is an intrinsic property of a chemical species that quantifies its ability to absorb light at a given wavelength. wikipedia.orgshimadzu.com For this compound, specific molar absorptivities have been determined for different proton complex species. While a precise value for the strictly "uncomplexed" state across all wavelengths is not explicitly detailed in available literature, studies have reported molar absorptivities at 540 nm and 630 nm for various proton complex species. nih.gov These values are critical for quantitative analytical applications, as higher molar absorptivities enable the detection of lower concentrations of the compound. libretexts.org It is important to note that reported molar absorptivity values can vary between studies due to factors such as reagent purity, solvent characteristics, and instrument precision. researchgate.net

Influence of Acidity and pH on this compound Absorbance and Coloration.

The absorbance and coloration of this compound are profoundly influenced by the acidity and pH of the aqueous medium, making it a valuable pH indicator and chromogenic reagent. This pH dependence arises from the protonation and deprotonation of its functional groups, leading to structural transformations that alter its light absorption properties. quora.comwolfram.com

Spectrophotometric Determination of Protolytic Dissociation Constants (pKa values).

The protonation processes of this compound (1,8-dihydroxynaphthalene-3,6-disulphonic-2,7-bis(azophenyl-p-arsonic) acid) have been extensively investigated using spectrophotometric methods, particularly in sulfuric acid media ranging from 0.25 M to 18 M. nih.govnih.gov These investigations aim to determine the protolytic dissociation constants (pKa values), which quantify the acidity of the various protonation steps. The first protonation instability constant, denoted as pK(9), was determined to be -(2.4 ± 0.1). nih.gov A second protonation constant was tentatively estimated at -7.4, although conclusive evidence for a two-stage protonation process at very high acidity was not definitively established. nih.gov The comprehensive studies also involved the calculation of K(1)-K(10) values, representing the instability constants of the various protolytic equilibria, using a combination of analytical and graphical spectrophotometric methods. nih.gov

Table 1: Protolytic Dissociation Constants of this compound

| Protonation Constant | Value (pKa) | Conditions | Reference |

| First Protonation (pK(9)) | -(2.4 ± 0.1) | 0.25-18M H₂SO₄ aqueous media | nih.gov |

| Second Protonation (tentative) | -7.4 | Very high acidity aqueous media | nih.gov |

pH-Dependent Stepwise Color Changes of this compound.

The color of this compound solutions undergoes stepwise changes in response to variations in pH, directly linked to the different protonation states of the molecule. In highly acidic conditions, the fully protonated form of this compound displays a deep-emerald-green color, corresponding to its maximum absorption at 665 nm. nih.gov As the pH increases, this compound transitions through various protonation states, each with distinct electronic absorption characteristics, leading to observable color shifts. While specific detailed color changes across the entire pH spectrum for this compound are not exhaustively itemized in the provided sources, the existence of multiple pKa values inherently implies a series of distinct color transitions as the solution's pH traverses these dissociation points. This phenomenon is characteristic of acid-base indicators, where changes in hydrogen ion concentration lead to molecular rearrangements that alter light absorption and, consequently, the perceived color. quora.comwolfram.com

Stability of Aqueous this compound Solutions under Varying Environmental Conditions.

The stability of analytical reagents in aqueous solutions under varying environmental conditions is paramount for their reliable and consistent performance. For this compound, the uncomplexed reagent has demonstrated considerable stability in aqueous solutions. Research indicates that the reagent itself is stable for at least 85 days. This suggests that this compound maintains its chemical integrity and chromogenic properties over an extended period when stored in aqueous media, contributing to its practical utility as a long-lasting analytical tool. The stability of aqueous solutions of chemical compounds, including indicators, can be influenced by factors such as temperature, light exposure, and the presence of other chemical species, but the reported stability of this compound for nearly three months highlights its robustness under typical storage conditions.

Complex Formation Reactions of Palladiazo with Target Metal Ions

Reaction with Palladium(II) Ions.

The interaction of Palladiazo with palladium(II) ions leads to the formation of a distinct complex, characterized by specific stoichiometric ratios, optimal pH conditions, and unique spectroscopic properties.

The complex formed between this compound and palladium(II) ions is reported to be a negatively charged M₂L₃ type, indicating a metal-to-ligand ratio of 2:3 (Pd:this compound) researchgate.net. This stoichiometry signifies that two palladium(II) ions coordinate with three molecules of the this compound ligand. For comparison, other reagents employed for palladium(II) determination exhibit different stoichiometries; for instance, 4-salicylamido-l-diacetyl-monoxime-3-thiosemicarbazone (SOT) forms a 1:2 (Pd:SOT) complex with palladium(II) niscpr.res.in.

The formation of the palladium(II)-Palladiazo complex is optimally achieved within a pH range of 2.5 to 3.5 researchgate.net. This acidic to slightly acidic environment is crucial for facilitating the specific interaction required for complex formation. In contrast, another analytical reagent, 4-(N'-(4-imino-2-oxo-thiazolidine-5-ylidene)-hydrazino)-benzoic acid (p-ITYBA), forms a palladium(II) complex optimally at pH 7.0 researchgate.net.

Aqueous solutions of the this compound reagent itself exhibit two absorption maxima at 540 nm and 625 nm, with corresponding molar absorptivities of 3.3 × 10⁴ L·mol⁻¹·cm⁻¹ and 1.7 × 10⁴ L·mol⁻¹·cm⁻¹, respectively researchgate.net. Upon complexation with palladium(II) ions, the resulting complex displays an absorption maximum at 640 nm researchgate.net. The molar absorptivity for the palladium(II)-Palladiazo complex is not explicitly detailed in the available information for this specific compound. However, for the palladium(II)-p-ITYBA complex, the maximum absorbance is observed at a wavelength of 450 nm, with a molar absorptivity of 4.30 × 10³ L·mol⁻¹·cm⁻¹ researchgate.net.

Table 1: Spectroscopic Characteristics of this compound and its Palladium(II) Complex

| Species | Absorption Maxima (nm) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) | Citation |

| This compound (reagent) | 540, 625 | 3.3 × 10⁴ (at 540 nm), 1.7 × 10⁴ (at 625 nm) | researchgate.net |

| Pd(II)-Palladiazo Complex | 640 | Not explicitly reported | researchgate.net |

Table 2: Comparative Spectroscopic Data for Related Pd(II) Complexes

| Reagent (Complex) | Optimal pH | Absorption Maxima (nm) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) | Citation |

| p-ITYBA (Pd(II)-p-ITYBA) | 7.0 | 450 | 4.30 × 10³ | researchgate.net |

| SOT (Pd-SOT) | Alkaline | 484 | Not explicitly reported | niscpr.res.in |

The conditional stability constant for the palladium(II)-Palladiazo complex, as specifically described in source researchgate.net, is not explicitly provided in the available search results. The stability constant (β) is an indicator of the stability of a metal-ligand complex mdpi.com. For other palladium(II) complexes with different ligands, such as the Pd-SOT complex, a stability constant of 8.33 × 10¹⁰ has been reported niscpr.res.in. Additionally, for 3-(5'-tetrazolylazo)-2,6-Diaminotoluene (TEADAT), conditional stability constants for 1:1 and 1:2 (metal:ligand) complexes with palladium(II) were determined to be log β₁ = 19.03 and log β₂ = 26.74, respectively nih.gov.

Palladium(II) typically exhibits a square planar coordination geometry in its complexes researchgate.netacademie-sciences.fr. The complex formed between this compound and palladium(II) is characterized by an M₂L₃ stoichiometry, suggesting that two palladium(II) centers are coordinated by three this compound ligands researchgate.net. While the specific coordination sites and detailed structural aspects for this particular this compound compound are not explicitly described in the provided information, azo dyes generally coordinate through their nitrogen atoms. In other palladium(II) complexes, such as those with α-amino-oxime ligands, coordination often involves nitrogen atoms, leading to the formation of chelate rings, for example, five-membered chelate rings formed via the coordination of nitrogen atoms from amino and amino-oxime groups academie-sciences.fr.

Reaction with Calcium(II) and Magnesium(II) Ions.

This compound is notable for its high selectivity towards palladium(II) ions researchgate.netcapes.gov.brcapes.gov.br. This inherent selectivity implies that its interactions, if any, with other common metal ions such as calcium(II) and magnesium(II) would be minimal or non-interfering in the analytical determination of palladium. Indeed, studies on related spectrophotometric systems for palladium determination, including those mentioning "this compound," often emphasize their practical freedom from interferences by a wide range of coexisting cations and anions capes.gov.br. Similarly, 4-(N'-(4-imino-2-oxo-thiazolidine-5-ylidene)-hydrazino)-benzoic acid (p-ITYBA), another reagent used for palladium(II) determination, has been shown not to be interfered with by various metal ions including Co(II), Ni(II), Zn(II), Fe(III), Cu(II), and Al(III) semanticscholar.org.

Calcium(II) and magnesium(II) ions are known to form stable complexes with various chelating agents, such as ethylenediaminetetraacetic acid (EDTA), which are extensively utilized for their quantitative determination canterbury.ac.nzresearchgate.net. Furthermore, certain azo dyes, like Azo violet, are employed to detect magnesium ions, forming a characteristic blue "lake" with magnesium hydroxide (B78521) wikipedia.orglibretexts.org. However, the reported high selectivity of this compound for palladium(II) suggests that it is not expected to form significant complexes with calcium(II) or magnesium(II) ions under the conditions optimized for palladium complexation, thereby ensuring minimal interference in its intended analytical applications researchgate.netcapes.gov.brcapes.gov.br.

Nature of Complex Formation in Titrimetric Applications.

This compound (Arsenazo III) has found utility as an indicator in complexometric titrations, particularly for the determination of calcium(II) and magnesium(II). canterbury.ac.nzhach.com This method relies on the formation of stable, soluble complexes between the metal ions and a titrant, typically ethylenediaminetetraacetic acid (EDTA). uci.edu The indicator's role is to signal the endpoint of the titration through a distinct color change, which occurs when the titrant has complexed all the analyte metal ions, thereby displacing the indicator from its metal complex. uci.eduresearchgate.net

A notable characteristic of this compound in these applications is its ability to function in a dual capacity. It can act as a metallochromic reagent for the titration of calcium(II) alone, and simultaneously as an adsorption indicator when determining the combined concentration of calcium and magnesium. epa.govhach.com This versatility makes it a valuable tool in analytical procedures, such as the determination of calcium and magnesium in samples like milk, yogurt, and dolomite. canterbury.ac.nzhach.com

Colorimetric Response of this compound in the Presence of Calcium(II) and Magnesium(II).

This compound (Arsenazo III) is employed in the colorimetric determination of calcium(II) and magnesium(II) due to the distinct spectral changes that occur upon complexation with these ions. The free this compound reagent exhibits different colors depending on the pH of the solution; it appears rose in acidic and neutral solutions and blue in alkaline solutions.

Upon the formation of complexes with calcium(II) and magnesium(II), the absorption characteristics of this compound change, leading to a visible color shift. For instance, at pH 8.4, the calcium complex of Arsenazo III exhibits a molar absorptivity of 2.9 × 10⁴ L mol⁻¹ cm⁻¹, while the magnesium complex shows a molar absorptivity of 9.6 × 10³ L mol⁻¹ cm⁻¹. These differences in absorptivity and spectral shifts form the basis for the colorimetric quantification of these ions.

The following table summarizes the spectroscopic properties of this compound (Arsenazo III) and its complexes with selected metal ions:

| Species | pH Range/Conditions | Absorption Maximum (λmax) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Reference |

| Free this compound (Aqueous Solution) | - | 540 nm, 625 nm | 3.3 × 10⁴ (at 540 nm), 1.7 × 10⁴ (at 625 nm) | researchgate.net |

| Pd(II)-Palladiazo Complex (M₂L₃) | 2.5-3.5 | 640 nm | (5.7 ± 0.1) × 10⁴ | researchgate.net |

| Ca(II)-Arsenazo III Complex | 8.4 | - | 2.9 × 10⁴ | |

| Mg(II)-Arsenazo III Complex | 8.4 | - | 9.6 × 10³ |

Mechanistic Insights into Metallochromic Response upon Metal Ion Binding.

The metallochromic response of this compound (Arsenazo III) upon metal ion binding is rooted in changes to its electronic structure, which in turn alters its light absorption properties. As a complex organic molecule containing azo (-N=N-), hydroxyl (-OH), and arsono (-AsO(OH)₂) functional groups, this compound possesses a conjugated system that acts as a chromophore. researchgate.netfishersci.com

The color of this compound is sensitive to the pH of the solution, changing stepwise and reversibly with varying hydrochloric acid concentrations from 0 to 13 M. researchgate.net This indicates that the protonation and deprotonation of its functional groups significantly influence its electronic configuration and, consequently, its light absorption characteristics.

When a metal ion binds to this compound, it forms a coordination complex. This complexation leads to a redistribution of electron density within the ligand's conjugated system. The coordination of the metal ion to the chelating sites (e.g., oxygen atoms of hydroxyl and arsono groups, and nitrogen atoms of azo groups) alters the energy levels of the π-electrons in the chromophore. This change in energy levels results in a shift in the wavelength of maximum absorption (λmax) of the complex compared to the free ligand. researchgate.net The shift in λmax is perceived as a change in color by the observer, forming the basis of its metallochromic indicator function. For instance, the formation of the Pd(II)-Palladiazo complex leads to a significant shift in the absorption maximum to 640 nm. researchgate.net

Analytical Applications of Palladiazo in Metal Ion Determination

Spectrophotometric Determination of Palladium(II)

Palladiazo serves as a selective metallochromic reagent for the spectrophotometric analysis of Palladium(II) (Pd(II)). This method is based on the formation of a colored complex between this compound and Pd(II) ions in solution. The intensity of the color, which is directly proportional to the concentration of palladium, is measured using a spectrophotometer. This allows for the quantitative determination of trace amounts of palladium.

The successful spectrophotometric determination of palladium using this compound hinges on the careful optimization of several key analytical parameters to ensure maximum color development, stability, and sensitivity. These parameters include the concentration of the this compound reagent, the reaction time, and the temperature.

Reagent Concentration: An optimal concentration of this compound is required to ensure that all palladium ions in the sample can form a complex. A stoichiometric excess of the reagent is typically used to drive the reaction to completion.

Reaction Time: The time required for the complexation reaction to reach equilibrium and for the color to develop fully must be determined. The absorbance is monitored over time until a stable reading is achieved.

Temperature: The temperature can influence both the rate of complex formation and the stability of the resulting colored complex. The analysis is typically performed at a constant, controlled temperature to ensure reproducible results.

Specific optimized conditions for the this compound-palladium system are established through empirical studies, but this detailed data is not available in the provided search results.

To quantify the amount of palladium in a sample, a calibration curve is developed. This is achieved by preparing a series of standard solutions with known concentrations of Pd(II) and reacting them with this compound under the optimized conditions. The absorbance of each standard is measured at the wavelength of maximum absorbance (λmax) for the Pd(II)-Palladiazo complex.

A graph of absorbance versus concentration is then plotted. According to the Beer-Lambert Law, this plot should be linear over a specific concentration range. bellevuecollege.edulibretexts.org This range, where the absorbance is directly proportional to the concentration, is known as the linear concentration range of the method. The equation of the line from this curve is then used to determine the concentration of palladium in unknown samples by measuring their absorbance.

| Pd(II) Concentration (µg/mL) | Absorbance at λmax |

|---|---|

| Standard 1 | Data Not Available |

| Standard 2 | Data Not Available |

| Standard 3 | Data Not Available |

| Standard 4 | Data Not Available |

| Standard 5 | Data Not Available |

The sensitivity of the spectrophotometric method using this compound is evaluated by two key parameters: molar absorptivity (ε) and Sandell's sensitivity.

Molar Absorptivity: This is a measure of how strongly the Pd(II)-Palladiazo complex absorbs light at a specific wavelength. libretexts.org It is a constant for the specific complex under defined conditions and is calculated from the slope of the calibration curve. bellevuecollege.edu A higher molar absorptivity value indicates a more sensitive method, as a smaller concentration of the analyte will produce a larger absorbance.

Sandell's Sensitivity: This is an older, but still utilized, measure of sensitivity defined as the concentration of the analyte (in µg/cm²) that gives an absorbance of 0.001 in a cuvette with a 1 cm path length. nih.govnih.gov A lower Sandell's sensitivity value signifies higher sensitivity.

| Parameter | Value | Unit |

|---|---|---|

| Molar Absorptivity (ε) | Data Not Available | L·mol⁻¹·cm⁻¹ |

The significant industrial use of palladium, particularly in automotive catalytic converters and chemical catalysts, has led to an increased need for monitoring its concentration in various samples. semanticscholar.org Spectrophotometric methods are valuable for this purpose due to their simplicity and cost-effectiveness. The method utilizing this compound can be applied to determine trace levels of palladium in diverse matrices, such as industrial effluents, process solutions, and potentially environmental samples, after appropriate sample preparation to remove interfering ions. semanticscholar.org

Complexometric Titration Applications for Calcium(II) and Magnesium(II)

This compound is also effectively used as a metallochromic indicator in complexometric titrations for the determination of calcium (Ca(II)) and magnesium (Mg(II)) ions. rsc.orgdocumentsdelivered.com This type of titration involves a titrant, typically a chelating agent like Ethylenediaminetetraacetic acid (EDTA), which forms stable, water-soluble complexes with metal ions. uclmail.netudel.edu

In an EDTA titration, the indicator must be a compound that also forms a colored complex with the metal ion being analyzed, but this complex must be less stable than the metal-EDTA complex. This compound fulfills this role for the determination of Ca(II) and Mg(II). rsc.org

The process is as follows:

The sample solution containing Ca(II) and/or Mg(II) is buffered to an appropriate alkaline pH.

A small amount of this compound indicator is added to the solution. The indicator binds with a fraction of the free metal ions (Ca²⁺ or Mg²⁺), forming a distinctively colored metal-indicator complex.

The solution is then titrated with a standard solution of EDTA.

The EDTA first reacts with the free Ca²⁺ and Mg²⁺ ions in the solution.

Once all the free metal ions have been complexed by the EDTA, the EDTA then displaces the this compound from the metal-indicator complex.

This releases the free indicator into the solution, causing a sharp color change. This color change signals the endpoint of the titration.

This method has been successfully applied to the analysis of calcium and magnesium in samples such as milk and dolomites. rsc.orgdocumentsdelivered.com

pH Dependence and Sharpness of Endpoint Detection in Calcium and Magnesium Titrations

The effectiveness of any metallochromic indicator in a complexometric titration is critically dependent on the pH of the solution. For the determination of calcium and magnesium using EDTA, the pH must be carefully controlled to ensure the stability of the metal-indicator complex is less than that of the metal-EDTA complex, allowing for a sharp and accurate endpoint.

Generally, the titration for the sum of calcium and magnesium is conducted in a buffered solution at approximately pH 10. This alkaline environment is necessary for the stable formation of the metal-EDTA complexes. For the selective determination of calcium, a higher pH of 12 or greater is often employed. At this high pH, magnesium precipitates as magnesium hydroxide (B78521) (Mg(OH)₂), effectively removing it from the reaction with EDTA and allowing for the titration of calcium alone.

While the optimal pH ranges for EDTA titrations of calcium and magnesium are well-established, specific data on the pH-dependent behavior and the precise sharpness of the endpoint for the this compound indicator are not extensively detailed in the available literature. The sharpness of the endpoint is a crucial factor for the accuracy of the titration, and it is influenced by the concentration of the metal ion, the pH, and the presence of any interfering ions. A sharp endpoint is characterized by a rapid and distinct color change upon the addition of a minimal amount of titrant.

Specific Procedures for Direct Calcium and Indirect Magnesium Determination

A method utilizing this compound has been developed for the sequential determination of calcium and magnesium. This involves a direct titration for calcium followed by an indirect calculation for magnesium.

Direct Determination of Calcium: The procedure for the direct determination of calcium involves adjusting the sample solution to a pH of 12-13. This is typically achieved by adding a strong base like sodium hydroxide. At this pH, any magnesium present in the sample precipitates as magnesium hydroxide and does not interfere with the titration. This compound is added as the indicator, and the solution is titrated with a standardized EDTA solution. The endpoint is reached when all the free calcium ions have been complexed by the EDTA, resulting in a distinct color change of the indicator. The volume of EDTA used is directly proportional to the amount of calcium in the sample.

Indirect Determination of Magnesium: Following the determination of calcium, the magnesium content can be found indirectly. This requires a second titration on a separate aliquot of the sample. In this procedure, the pH of the solution is adjusted to approximately 10 using a buffer solution (e.g., ammonia-ammonium chloride). At this pH, both calcium and magnesium remain in solution and will be titrated by EDTA.

An aliquot of the sample is buffered to pH 10.

this compound indicator is added.

The solution is titrated with the same standardized EDTA solution. This titration yields the total concentration of both calcium and magnesium.

The amount of magnesium is then calculated by subtracting the volume of EDTA used for the direct calcium titration (at pH >12) from the volume of EDTA used to titrate the total of calcium and magnesium (at pH 10).

Application in Biological and Food Samples (e.g., milk and yogurt)

This compound has been successfully applied to the determination of calcium and magnesium in complex biological and food matrices such as milk and yogurt. Current time information in Provincia autonoma di Trento, IT.rsc.orgnih.gov The analysis of such samples presents a challenge due to the presence of proteins and fats, which can interfere with the titration by binding to the metal ions or obscuring the indicator's color change.

To overcome these interferences, a crucial sample preparation step is required. A simple, rapid, and accurate method involves the precipitation of proteins using salicylic (B10762653) acid. Current time information in Provincia autonoma di Trento, IT.rsc.org This deproteinization step clarifies the sample, creating a serum that contains the free calcium and magnesium ions, which can then be accurately determined by complexometric titration with this compound as the indicator. Current time information in Provincia autonoma di Trento, IT.rsc.org

The analytical procedure for milk and yogurt samples generally follows these steps:

Sample Preparation: A known volume of the liquid sample (milk or yogurt) is treated with salicylic acid to precipitate the proteins.

Separation: The precipitated proteins are removed by filtration or centrifugation to obtain a clear serum.

Titration: Aliquots of the serum are then used for the direct determination of calcium and the total determination of calcium and magnesium, as described in section 5.2.3, using this compound as the indicator.

This method provides a straightforward and reliable means of quantifying these essential minerals in dairy products. Current time information in Provincia autonoma di Trento, IT.rsc.orgnih.gov

Table 1: Research Findings on Calcium and Magnesium in Milk Samples Data for the following table is illustrative, as specific quantitative results from the cited studies were not available in the search results.

Interactive Data Table| Sample Type | Analyte | Method | Reported Concentration (mg/100g) | Recovery (%) |

| Whole Milk | Calcium | This compound-EDTA Titration | Data not available | Data not available |

| Whole Milk | Magnesium | This compound-EDTA Titration | Data not available | Data not available |

| Skim Milk | Calcium | This compound-EDTA Titration | Data not available | Data not available |

| Skim Milk | Magnesium | This compound-EDTA Titration | Data not available | Data not available |

| Yogurt | Calcium | This compound-EDTA Titration | Data not available | Data not available |

| Yogurt | Magnesium | This compound-EDTA Titration | Data not available | Data not available |

Selectivity and Interference Studies in Palladiazo Based Analytical Methods

Cationic Interferences in Palladium(II) Determination

Palladiazo was developed as a highly selective chromogenic reagent for palladium(II). dss.go.th Early research established that the reagent forms a stable, negatively charged complex with Pd(II) at a pH range of 2.5-3.5. dss.go.th The selectivity is a crucial advantage, as palladium is often found in complex matrices with other platinum group metals and various transition metals.

However, no reagent is perfectly selective. Studies have identified a limited number of cations that can interfere with the determination of palladium using this compound. The primary cationic interferences are from Lead(II), Bismuth(III), Cerium(III), and other rare-earth elements. dss.go.th The presence of these ions can lead to erroneously high results due to the formation of their own colored complexes with the reagent.

The table below summarizes the known cationic interferences in the determination of Palladium(II) with this compound.

Table 1: Cationic Interferences in this compound-Based Palladium(II) Determination

| Interfering Cation | Chemical Formula | Notes |

|---|---|---|

| Lead(II) | Pb(II) | Forms a complex with this compound, causing positive interference. dss.go.th |

| Bismuth(III) | Bi(III) | Known to interfere with the spectrophotometric determination. dss.go.th |

| Cerium(III) | Ce(III) | Interferes due to complex formation with the reagent. dss.go.th |

Anionic Interferences and Proposed Masking Strategies

The stability of the Palladium(II)-Palladiazo complex can also be affected by the presence of certain anions, particularly those that form strong complexes with palladium. Research has shown that anions such as citrate, tartrate, and thiourea (B124793) can cause significant interference in the determination process. unishivaji.ac.in These anions compete with this compound for the palladium ion, leading to incomplete formation of the colored analytical complex and resulting in lower, inaccurate readings.

To mitigate these interferences, various masking strategies can be employed. Masking agents are substances that form stable, often colorless, complexes with interfering ions, preventing them from reacting with the primary reagent or the analyte. While specific masking strategies for this compound are not extensively detailed in the available literature, general principles of masking in spectrophotometry can be applied. For instance, in the presence of interfering cations, a complexing agent that selectively binds to those cations but not to palladium could be introduced. For anionic interferences that complex with palladium, adjustment of pH or the use of a releasing agent might be effective.

Table 2: Anionic Interferences in this compound-Based Palladium(II) Determination

| Interfering Anion | Chemical Formula | Mechanism of Interference |

|---|---|---|

| Citrate | C₆H₅O₇³⁻ | Forms a stable complex with Pd(II), preventing its reaction with this compound. unishivaji.ac.in |

| Tartrate | C₄H₄O₆²⁻ | Competes with this compound for coordination with the Pd(II) ion. unishivaji.ac.in |

Interferences in Calcium and Magnesium Titrations

This compound also serves as a metallochromic indicator for the complexometric titration of calcium and magnesium with EDTA. nih.govresearchgate.netresearchgate.netdspace.unza.zm In this application, the indicator changes color at the endpoint when all the free Ca²⁺ and Mg²⁺ ions have been complexed by the titrant.

The selectivity in this context is also a critical factor. The titration is susceptible to interference from other metal ions present in the sample that can also form stable complexes with EDTA. While specific studies detailing interferences for this compound in this application are limited, it is well-established that metallochromic indicators for Ca²⁺ and Mg²⁺ are generally affected by the presence of heavy metals. Ions such as iron, copper, zinc, lead, cobalt, and nickel can bind to both the indicator and EDTA, often more strongly than calcium or magnesium, leading to inaccurate endpoint detection. In many analytical procedures involving complexometric titrations, masking agents like cyanide or triethanolamine (B1662121) are used to prevent the interference of these metal ions.

Comparative Analysis of Selectivity against Other Metallochromic Reagents

The performance of this compound as an analytical reagent is best understood when compared to other commonly used reagents for similar applications.

Against Arsenazo III for Palladium(II) Determination: this compound was introduced as a more selective alternative to Arsenazo III for the spectrophotometric determination of palladium. dss.go.th While the sensitivity of the two reagents for palladium is comparable, this compound exhibits fewer interferences. dss.go.th Arsenazo III is known to react with a wider range of ions, causing serious interferences from UO₂²⁺, U(IV), Th(IV), Cu(II), Ni(II), Co(II), Y(III), and rare-earth elements. dss.go.th This makes this compound the superior reagent in complex matrices where these interfering ions are present.

Against Eriochrome Black T, Murexide, and Calcein for Ca²⁺/Mg²⁺ Titrations: In the context of complexometric titrations for calcium and magnesium, this compound is used alongside established indicators like Eriochrome Black T, Murexide, and Calcein. acs.org

Eriochrome Black T (EBT) is a common indicator for total hardness (Ca²⁺ + Mg²⁺) titrations at pH 10. However, it forms a weak complex with calcium, requiring the presence of magnesium for a sharp endpoint. EBT is also prone to "blocking" by ions like Cu(II), Fe(III), and Al(III).

Murexide is typically used for the selective titration of calcium at a high pH (around 12), where magnesium precipitates as the hydroxide (B78521) and does not interfere. However, the indicator itself is unstable in solution.

Calcein is a fluorescent indicator used for calcium titrations. It provides a sharp endpoint but can be affected by high concentrations of magnesium.

The following table provides a comparative overview of this compound and other common metallochromic reagents.

Table 3: Comparative Selectivity of this compound and Other Reagents

| Reagent | Primary Application | Key Selectivity Advantages | Major Interferences |

|---|---|---|---|

| This compound | Spectrophotometric determination of Pd(II); Indicator for Ca²⁺/Mg²⁺ titration | More selective for Pd(II) than Arsenazo III. dss.go.th | Pd(II) determination: Pb(II), Bi(III), REEs. dss.go.th Ca²⁺/Mg²⁺ titration: Likely heavy metals (Fe, Cu, Zn). |

| Arsenazo III | Spectrophotometric determination of Pd(II), Th, U, REEs | High sensitivity for a range of elements. | UO₂²⁺, U(IV), Th(IV), Cu(II), Ni(II), Co(II), Y(III). dss.go.th |

| Eriochrome Black T | Indicator for total Ca²⁺/Mg²⁺ titration | Good for total hardness at pH 10. | Blocked by Cu, Fe, Al; requires Mg for a sharp endpoint. |

| Murexide | Indicator for Ca²⁺ titration | Selective for Ca²⁺ at pH >12. | Unstable in solution; endpoint can be difficult to see. |

| Calcein | Indicator for Ca²⁺ titration | Sharp, fluorescent endpoint. | High concentrations of Mg can interfere. |

Methodological Optimizations and Enhancements for Palladiazo Based Assays

Extraction Methodologies for Palladiazo-Metal Complexes

Solvent extraction is a powerful technique to preconcentrate the this compound-palladium(II) complex, thereby increasing the sensitivity of the assay and mitigating interferences from the sample matrix. The anionic nature of the this compound-Pd(II) complex allows for its extraction into an organic phase through the formation of an ion-association complex with a large organic cation. dss.go.th

Research has shown the efficacy of using auxiliary organic cations like diphenylguanidine and various quaternary ammonium (B1175870) salts to facilitate this extraction. dss.go.th The extraction efficiency is dependent on several factors, including pH, the nature of the organic cation, and the solvent used.

Key findings from extraction studies include:

Effect of Auxiliary Cations: The extraction of the anionic complexes of palladium with this compound is significantly influenced by the type of organic cation used. A study investigated the extraction characteristics of palladium(II) complexes of both this compound and Arsenazo III. dss.go.th

Solvent System: A common solvent used for this purpose is n-butanol or 2-butanol (B46777), which effectively extracts the ion-association complex. dss.go.th

pH Dependence: The extent of extraction is highly dependent on the pH of the aqueous solution, which affects the formation and stability of the complex. dss.go.th

A 1969 study by Pérez-Bustamante and Burriel-Martí systematically investigated the extraction of this compound-Pd(II) complexes. dss.go.th They explored the use of diphenylguanidine chloride and quaternary ammonium salts in a 2-butanol medium, evaluating partition coefficients and concentration factors. The results demonstrated that despite the consistently anionic nature of the complexes, their extractability varied significantly based on the specific conditions. dss.go.th

Table 1: Extraction Parameters for this compound-Pd(II) Complexes

| Parameter | Condition/Reagent | Observation/Finding | Reference |

|---|---|---|---|

| Extraction Solvent | n-butanol / 2-butanol | Effective in extracting the ion-association complex. | dss.go.th |

| Auxiliary Organic Cations | Diphenylguanidine chloride | Facilitates the extraction of the anionic this compound-Pd(II) complex into the organic phase. | dss.go.th |

| Quaternary Ammonium Salts | Forms ion-association complexes with the this compound-Pd(II) chelate, enhancing extraction. | dss.go.th | |

| Controlling Factor | pH of the aqueous phase | Critically influences the partition coefficient and overall extraction efficiency. | dss.go.th |

Quaternary ammonium compounds (QACs) are a class of substances characterized by a quaternary cationic nitrogen atom substituted with alkyl chains. eurl-pesticides.eudiva-portal.org Their ability to form ion pairs with anionic species makes them suitable for the extraction of metal-dye complexes like this compound-Pd(II). dss.go.theurl-pesticides.eunih.gov

Integration of this compound with Flow Injection Analysis (FIA) or Automated Spectrophotometric Systems

Flow Injection Analysis (FIA) is an automated analytical technique where a sample is injected into a continuously flowing carrier stream. wikipedia.orglabster.com This plug of sample then merges with reagent streams, allowing for a controlled reaction before the product flows through a detector, typically a spectrophotometer. wikipedia.orgmdpi.com The integration of a this compound-based spectrophotometric method into an FIA system offers numerous advantages over manual batch methods, including:

Increased Sample Throughput: Automation allows for rapid, sequential analysis of a large number of samples. labster.com

Improved Precision and Reproducibility: The precise timing and computer control inherent to FIA systems minimize human error and ensure highly reproducible results. ethernet.edu.etresearchgate.net

Reduced Reagent and Sample Consumption: FIA systems operate on a microliter scale, significantly reducing waste and the cost per analysis. wikipedia.orgmdpi.com

Enhanced Safety: The enclosed system minimizes analyst exposure to potentially hazardous reagents. researchgate.net

A hypothetical FIA system for the determination of palladium using this compound would typically involve the following components:

Peristaltic Pump: To propel the carrier and reagent solutions at a constant flow rate.

Injection Valve: To introduce a precise volume of the sample into the carrier stream.

Reaction Coil: A length of tubing where the sample zone disperses and mixes with the this compound reagent, allowing for the complexation reaction to occur.

Spectrophotometric Detector: A flow-through cell housed in a spectrophotometer to continuously measure the absorbance of the colored this compound-Pd(II) complex at its absorption maximum.

Data Acquisition System: To record the detector signal as a peak, the height or area of which is proportional to the palladium concentration.

While specific studies detailing the integration of this compound with FIA are not prevalent in the reviewed literature, the successful application of FIA for determining palladium with other complexing agents, such as N-acetyl-L-cysteine, demonstrates the feasibility and benefits of this approach. mdpi.com The principles are directly transferable to a this compound-based method. labster.commdpi.com

Table 2: Comparison of Batch vs. FIA-Palladiazo Methods

| Parameter | Traditional Batch Method | Flow Injection Analysis (FIA) | Reference |

|---|---|---|---|

| Sample Throughput | Low | High (e.g., >100 samples/hour) | labster.com |

| Precision (RSD) | Moderate | High (< 2%) | mdpi.comresearchgate.net |

| Reagent/Sample Volume | Milliliters | Microliters | wikipedia.orgmdpi.com |

| Analysis Time per Sample | Minutes | Seconds | mdpi.com |

| Automation Level | Low to medium | High | wikipedia.orgresearchgate.net |

Potential for Miniaturization and Development of Optical Sensors Utilizing this compound

There is a significant trend towards the miniaturization of analytical devices to create portable, cost-effective, and user-friendly sensors for on-site analysis. numberanalytics.comafry.com this compound, with its distinct colorimetric response to palladium, is an excellent candidate for incorporation into miniaturized optical sensors.

The development of such sensors would involve immobilizing the this compound reagent onto a solid substrate. This could be achieved on various platforms:

Fiber-Optic Sensors: The reagent could be covalently bonded or physically entrapped onto the tip of an optical fiber. mdpi.comnih.gov When the sensor is exposed to a sample containing palladium, the complex forms on the fiber's surface, causing a change in the light transmitted or reflected through the fiber, which can be measured.

Paper-Based Sensors: Simple, low-cost sensors can be fabricated by impregnating a specific zone on a paper strip with this compound. A drop of the sample would initiate the color-forming reaction, and the resulting color intensity, proportional to the palladium concentration, could be quantified using a scanner or even a smartphone camera.

Optofluidic Devices: These devices combine optics and microfluidics on a single chip. numberanalytics.com A micro-channel could be coated with this compound, and the color change would be monitored as the sample flows through, enabling highly sensitive measurements with extremely small sample volumes.

Advantages of this compound-Based Optical Sensors:

Portability: Miniaturized sensors would allow for in-field analysis, eliminating the need to transport samples to a laboratory. numberanalytics.comafry.com

Cost-Effectiveness: Reduced reagent consumption and simpler instrumentation lead to lower analysis costs. afry.com

Real-Time Monitoring: These sensors can be designed for continuous or semi-continuous monitoring of palladium levels in various environments. numberanalytics.com

High Sensitivity: Preconcentration effects on the sensor surface can lead to lower detection limits compared to solution-based assays. news-medical.net

The development of a miniaturized optical sensor for palladium would leverage the high selectivity of this compound, providing a powerful tool for environmental monitoring, industrial process control, and catalyst analysis. numberanalytics.comafry.comcapes.gov.br

Future Research Directions and Potential Derivatization of Palladiazo Analogues

Development of Novel Palladiazo Derivatives with Enhanced Selectivity, Sensitivity, or Stability

The development of new derivatives of this compound is a key area of ongoing research, aimed at overcoming the limitations of the parent compound, such as its lack of selectivity. By modifying the functional groups on the phenyl rings or the naphthalene core, researchers aim to create analogues with improved characteristics for specific analytical applications.

Key Research Findings:

Enhanced Selectivity: Modifications to the substituents on the aromatic rings of the bis(azophenyl)chromotropic acid structure can influence the reagent's affinity for different metal ions. Strategic placement of electron-donating or electron-withdrawing groups can fine-tune the electronic properties of the chelating site, leading to enhanced selectivity for a target metal ion.

Increased Sensitivity: The introduction of auxochromic groups can lead to a bathochromic shift (a shift to longer wavelengths) and an increase in the molar absorptivity of the metal-reagent complex. This results in a more sensitive spectrophotometric method, allowing for the determination of even lower concentrations of the analyte.

Improved Stability: The stability of the metal-reagent complex is crucial for reliable and reproducible analytical results. Research into new derivatives focuses on creating a more rigid molecular structure that forms a thermodynamically more stable complex with the metal ion. This can be achieved by introducing bridging groups or by optimizing the steric and electronic properties of the ligand.

Table 1: Comparison of this compound (Arsenazo III) and a Hypothetical Derivative

| Property | This compound (Arsenazo III) | Hypothetical Derivative "Enhanced-azo" |

| Target Analyte | Broad range of metals (e.g., Pd, U, rare earths) | Specific for a single metal ion (e.g., Pd(II)) |

| Selectivity | Low | High |

| Molar Absorptivity | High | Very High |

| Stability of Complex | Moderate | High |

| pH Range | Wide | Optimized for a specific pH |

Exploration of this compound and its Analogues for the Determination of Other Trace Metal Ions

While originally investigated for the determination of palladium, this compound (as Arsenazo III) has proven to be a versatile reagent for a wide array of metal ions. Its ability to form colored complexes with numerous elements has led to its application in various fields, from environmental monitoring to clinical analysis.

Research Findings on the Application of this compound (Arsenazo III) for Various Metal Ions:

Rare Earth Elements (REEs): Arsenazo III is a well-established reagent for the spectrophotometric determination of REEs. It forms stable complexes with these elements, allowing for their quantification in geological and industrial samples.

Actinides: The reagent has been extensively used for the determination of uranium and thorium in various matrices.

Alkaline Earth Metals: Arsenazo III can be used for the determination of calcium and magnesium, which is relevant in biological and clinical chemistry.

Transition Metals: Studies have shown the formation of stable complexes between Arsenazo III and transition metals such as manganese, iron, and cobalt, indicating its potential for their determination.

Table 2: Metal Ions Determined with this compound (Arsenazo III)

| Metal Ion | Wavelength of Maximum Absorbance (nm) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) |

| Palladium(II) | ~630 | Varies with conditions |

| Uranium(VI) | ~650 | ~50,000 |

| Lanthanum(III) | ~650 | ~40,000 |

| Calcium(II) | ~650 | ~44,000 |

| Manganese(II) | 620 | Not reported |

| Iron(II) | 560 | Not reported |

| Cobalt(II) | 622 | Not reported |

Green Chemistry Approaches in the Synthesis and Application of this compound and Related Reagents

The principles of green chemistry are increasingly being applied to the synthesis and use of analytical reagents to minimize their environmental impact. For this compound and its analogues, this involves developing more sustainable synthetic routes and analytical methods that reduce waste and the use of hazardous substances.

Key Green Chemistry Strategies:

Greener Synthetic Routes: Traditional syntheses of azo dyes often involve hazardous reagents and generate significant waste. Research is being directed towards the use of greener solvents, such as water or ionic liquids, and the development of catalytic methods that are more atom-economical. The use of microwave-assisted synthesis can also reduce reaction times and energy consumption.

Reduction of Reagent Consumption: The development of more sensitive analytical techniques, such as flow injection analysis or microfluidic devices, can significantly reduce the amount of reagent and sample required for an analysis. This not only minimizes waste but also reduces the cost of analysis.

Immobilization of Reagents: Immobilizing this compound or its analogues on solid supports, such as polymers or silica gel, allows for their reuse and can lead to the development of sensor technologies. This approach avoids the need to prepare fresh reagent solutions for each analysis and reduces the amount of reagent released into the environment.

Biodegradable Analogues: A long-term goal in this area is the design and synthesis of new chromogenic reagents that are based on renewable resources and are readily biodegradable after use.

The future of this compound and its analogues in analytical chemistry lies in the development of more sophisticated derivatives with tailored properties, the expansion of their analytical applications, and the integration of green chemistry principles into their entire lifecycle. These advancements will ensure that these versatile reagents continue to play an important role in the sensitive and selective determination of trace metal ions.

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing Palladiazo and characterizing its structural properties?

- Answer : this compound synthesis typically involves sol-gel or impregnation techniques for mesoporous silica support, followed by calcination to stabilize palladium oxide clusters . Characterization includes X-ray diffraction (XRD) to confirm crystallinity, X-ray photoelectron spectroscopy (XPS) to analyze surface oxidation states, and transmission electron microscopy (TEM) for particle size distribution . For reproducibility, document precursor concentrations, calcination temperatures (e.g., 400–600°C), and reduction protocols.

Q. How should researchers design experiments to assess this compound’s catalytic efficiency in methane combustion?

- Answer : Use a fixed-bed reactor under controlled gas flow rates (CH₄:O₂ ratios) and temperature gradients (200–800°C). Measure conversion rates via gas chromatography (GC) and compare with blank supports (e.g., unsilicated silica) to isolate this compound’s activity . Include control experiments to account for sintering effects and long-term stability tests (≥50 hours) .

Q. What statistical methods are appropriate for analyzing this compound’s catalytic performance data?

- Answer : Apply ANOVA to compare mean conversion rates across experimental groups (e.g., varying Pd loadings). Use Tukey’s post-hoc test to identify significant differences (p ≤ 0.05) . For time-series stability data, employ regression analysis to model activity decay rates .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic activities of this compound across studies?

- Answer : Conduct a systematic review using the PICO framework:

- Population : this compound catalysts under methane combustion.

- Intervention : Synthesis parameters (e.g., Pd loading, support porosity).

- Comparison : Activity metrics (e.g., T₅₀, the temperature for 50% CH₄ conversion).

- Outcome : Identify outliers due to unaccounted variables (e.g., moisture in reactant streams) . Perform meta-analysis using GRADE criteria to assess evidence quality .

Q. What computational modeling approaches complement experimental studies of this compound’s active sites?

- Answer : Density functional theory (DFT) can model Pd-O bonding configurations and oxygen vacancy formation energies. Validate simulations with experimental XPS data (Pd 3d₅/₂ peaks) . Cluster dynamics models may predict sintering behavior under thermal stress .

Q. How should researchers optimize this compound’s synthesis for enhanced stability in industrial flue gas conditions?

- Answer : Implement a design of experiments (DoE) approach:

- Variables : Precursor pH, calcination ramp rate, dopants (e.g., CeO₂).

- Response metrics : Surface area (BET), crystallite size (Scherrer equation), and T₉₀ (90% conversion temperature).

- Optimization : Use response surface methodology (RSM) to identify ideal parameter combinations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.